1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry designation for this compound follows established protocols for naming complex organic molecules containing multiple functional groups and heterocyclic ring systems. The official IUPAC name, N-[2-(1-azepanyl)-2-oxoethyl]-2-propanamine, reflects the systematic approach to nomenclature that prioritizes the longest carbon chain while accurately describing substituent positioning and functional group hierarchy. This nomenclature system demonstrates the compound's structural complexity through its incorporation of the azepane ring (a seven-membered saturated nitrogen heterocycle), a ketone functionality, and a secondary amine group bearing an isopropyl substituent.
The systematic naming process for this compound requires careful consideration of functional group priority, with the ketone carbonyl serving as the principal functional group in the ethanone backbone. The azepane ring, derived from the parent compound azepane (hexahydro-1H-azepine with formula (CH2)6NH), constitutes a seven-membered saturated heterocycle that presents unique nomenclature challenges due to its conformational flexibility. The numbering system employed in the IUPAC name ensures unambiguous identification of atomic positions, particularly critical given the potential for positional isomerism in compounds containing multiple substituents on flexible ring systems.
Isomeric considerations for 1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one encompass both constitutional and conformational isomerism possibilities. Constitutional isomers could theoretically arise through alternative positioning of the isopropylamine substituent or variations in the connectivity between the azepane ring and the ethanone moiety. The current structure establishes a specific connectivity pattern where the azepane nitrogen directly bonds to the carbonyl carbon, while the isopropylamine group attaches to the adjacent methylene carbon. Conformational isomerism represents a particularly significant consideration for this compound due to the inherent flexibility of the seven-membered azepane ring, which can adopt multiple chair, boat, and twist conformations that significantly influence the overall molecular geometry and potential biological activity.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(propan-2-ylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)12-9-11(14)13-7-5-3-4-6-8-13/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUCIYETAXEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Note: Physical state varies based on purification methods .
Key Differences and Functional Implications
Substituent Effects on Reactivity and Bioactivity
- Triazoloamide Derivatives (e.g., 2dag, 2dan) : The introduction of triazole rings (as in 2dag and 2dan) enhances π-π stacking interactions, improving binding to biological targets. For example, 2dan (with a 2,4-difluorophenyl group) exhibits higher thermal stability (98% yield) compared to 2dah (88% yield, 2-methoxyphenyl) due to electron-withdrawing fluorine atoms .
- Bromo-Dimethylphenyl Derivative : Bromine substitution introduces steric hindrance and halogenic reactivity, making it suitable for cross-coupling reactions in drug development .
Spectral and Crystallographic Data
- 1H-NMR Shifts: The azepane ring protons in this compound resonate at δ 1.45–1.65 ppm (methylene groups) and δ 3.40–3.60 ppm (N–CH₂), whereas triazoloamide derivatives (e.g., 2dag) show additional aromatic peaks at δ 7.20–7.80 ppm .
- X-ray Crystallography: The enaminone derivative 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone exhibits a planar conjugated system, confirmed by single-crystal studies, which is critical for its role in alkaloid synthesis .
Preparation Methods
General Synthetic Route
The primary synthetic approach to 1-(azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one involves the reaction of hexahydroazepine (azepane) with an appropriate α-halo ketone intermediate, typically 2-chloroacetone or its derivatives, followed by substitution with isopropylamine. The key steps are:
Step 1: Formation of 1-(azepan-1-yl)-2-chloroethan-1-one
Hexahydroazepine reacts with chloroacetyl chloride under controlled conditions to form the 2-chloroacetyl azepane intermediate. This step involves nucleophilic substitution where the azepane nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, followed by elimination of HCl.Step 2: Amination with Isopropylamine
The chloro substituent in the intermediate is displaced by isopropylamine via nucleophilic substitution, yielding this compound.
This two-step synthesis is efficient and allows for good yields under mild conditions. The reaction conditions typically involve solvents such as dichloromethane or ethanol, with temperature control to optimize reaction rates and selectivity.
Detailed Reaction Conditions and Optimization
| Step | Reactants | Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Hexahydroazepine + Chloroacetyl chloride | Stirring under inert atmosphere; base (e.g., triethylamine) to neutralize HCl | Dichloromethane or THF | 0–5 °C initially, then room temp | 75–85 | Controlled addition prevents side reactions |
| 2 | 1-(Azepan-1-yl)-2-chloroethan-1-one + Isopropylamine | Reflux or room temp stirring; slight excess of amine | Ethanol or DMF | Room temp to 60 °C | 80–90 | Excess amine drives substitution to completion |
The use of a base in step 1 is critical to neutralize the HCl generated and prevent protonation of the azepane nitrogen, which would inhibit nucleophilic attack. The substitution in step 2 is typically carried out with a slight excess of isopropylamine to ensure complete conversion.
Alternative Synthetic Approaches
Direct Amidation:
Some protocols explore direct amidation of azepane with 2-oxo acids or activated esters of isopropylaminoacetic acid derivatives, although these are less common due to lower selectivity and yield compared to the halide substitution route.Use of Protecting Groups:
In complex syntheses where multiple reactive amines are present, protecting groups may be employed on the azepane nitrogen or the isopropylamine to control regioselectivity. However, for the straightforward synthesis of this compound, protecting groups are generally unnecessary.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scalability, cost, and environmental impact:
Continuous Flow Reactors:
Employing continuous flow chemistry for the halogenation and amination steps can improve reaction control, heat dissipation, and safety, especially for handling reactive reagents like chloroacetyl chloride.Catalyst Development:
Catalysts or phase-transfer agents may be used to enhance nucleophilic substitution efficiency, reduce reaction times, and improve yields.Purification Techniques:
Crystallization or chromatographic methods are used to purify the final product, ensuring high purity for pharmaceutical or research applications.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Halogenation + Amination | Azepane + chloroacetyl chloride; substitution with isopropylamine | High selectivity; good yields | Requires handling corrosive reagents | 75–90 |
| Direct Amidation | Azepane + activated esters of amino acids | Simpler reagents | Lower yields; possible side reactions | 50–65 |
| Protected Amine Strategy | Use of protecting groups on amines | Better regioselectivity | More steps; increased cost | Variable |
Research Findings and Literature Insights
- The halogenation-then-amination route is well-documented and forms the backbone of most synthetic protocols for this compound class.
- Reaction optimization studies highlight the importance of temperature control and solvent choice to minimize side reactions such as hydrolysis or over-alkylation.
- Recent advances in flow chemistry and catalysis have begun to be applied to this synthesis, improving scalability and environmental footprint.
- No significant alternative synthetic routes have been reported that surpass the efficiency of the halogenation-then-amination method for this compound.
Q & A
Q. What are the optimal synthetic routes for 1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one, and how can reaction conditions be optimized for yield and purity?
A common approach involves the nucleophilic substitution of azepane with a halogenated propanone derivative (e.g., 2-bromo-1-(propan-2-ylamino)ethanone) in the presence of a base such as sodium hydride or potassium carbonate. Solvents like ethanol or methanol are typically employed under reflux (60–80°C) for 6–12 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Optimization can be achieved by adjusting stoichiometry (1:1.2 molar ratio of azepane to brominated precursor) and using inert atmospheres to minimize side reactions. Yield improvements (>75%) are reported with slow addition of reagents to control exothermicity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the azepane ring (δ 1.5–2.2 ppm for CH groups) and propan-2-ylamino moiety (δ 1.1 ppm for CH(CH)) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 225.1732 for CHNO) .
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond angles and torsional strain in the azepane ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is typical .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to GHS guidelines for acute toxicity (Category 4 for oral, dermal, and inhalation hazards). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation of dust. Store in sealed containers at 2–8°C under inert gas (e.g., N) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs). Dock the compound into active sites (PDB: 6CM4) with flexible side chains and a grid box of 60 × 60 × 60 Å .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (310 K, 1 bar) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism)?
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC via fluorescence polarization) against receptor binding (radioligand displacement assays) to rule off-target effects .
- Control Experiments : Test metabolites (e.g., N-dealkylated derivatives) to confirm parent compound activity. Use knockout cell lines (CRISPR/Cas9) to isolate pathways .
- Data Normalization : Apply Z-score analysis to reconcile variability in high-throughput screens .
Q. What strategies are effective for studying the compound’s interactions with biological macromolecules (e.g., enzymes, DNA)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (k/k) at concentrations of 1–100 μM .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with 20–30 injections of 2 μL compound (200 μM) into protein solution (10 μM) .
- Crystallographic Fragment Screening : Co-crystallize with the target and refine using SHELXL to identify key hydrogen bonds (e.g., between the ketone group and Arg123) .
Q. How does structural modification (e.g., substituent variation) impact the compound’s physicochemical and pharmacological properties?
- Analog Synthesis : Replace the propan-2-yl group with cyclopropyl or tert-butyl to assess steric effects. Compare logP values (via HPLC) to correlate lipophilicity with membrane permeability .
- SAR Studies : Test derivatives (e.g., 1-(azepan-1-yl)-2-[(cyclopentyl)amino]ethan-1-one) in vitro for cytotoxicity (MTT assay) and target affinity (K determination) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Higher polarity improves solubility |
| Temperature | 70°C | Balances reaction rate vs. decomposition |
| Reaction Time | 8 hours | >90% conversion observed via TLC |
Q. Table 2. Computational Modeling Workflow
| Step | Tool/Software | Output Metrics |
|---|---|---|
| Geometry Optimization | Gaussian 16 | RMSD < 0.01 Å |
| Docking | AutoDock Vina | Binding energy (ΔG ≤ -7.0 kcal/mol) |
| MD Simulation | GROMACS | RMSF < 2.0 Å (backbone atoms) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
